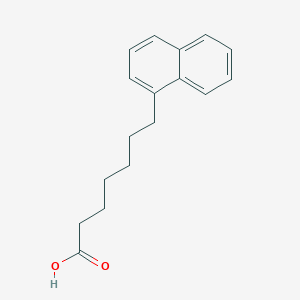
7-(Naphthalen-1-yl)heptanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Naphthalen-1-ylheptanoic acid is an organic compound characterized by a naphthalene ring attached to a heptanoic acid chain. This compound belongs to the class of naphthalene derivatives, which are known for their diverse biological and chemical properties. Naphthalene derivatives have been extensively studied for their antimicrobial, antioxidant, cytotoxic, anti-inflammatory, and antiprotozoal activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method involves the use of Grignard reagents, where a naphthylmagnesium bromide reacts with a heptanoic acid derivative under controlled conditions . Another approach involves the use of Friedel-Crafts acylation, where naphthalene is acylated with a heptanoic acid chloride in the presence of a Lewis acid catalyst .
Industrial Production Methods: Industrial production of 7-naphthalen-1-ylheptanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions: 7-Naphthalen-1-ylheptanoic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of naphthalen-1-ylheptanoic acid ketones or dicarboxylic acids.
Reduction: Formation of naphthalen-1-ylheptanol.
Substitution: Formation of halogenated naphthalene derivatives.
Aplicaciones Científicas De Investigación
7-Naphthalen-1-ylheptanoic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 7-naphthalen-1-ylheptanoic acid involves its interaction with specific molecular targets and pathways. The compound’s biological activities are primarily attributed to its ability to interfere with cellular processes such as enzyme inhibition and receptor binding. For instance, its antimicrobial activity may result from the disruption of microbial cell membranes or inhibition of key enzymes involved in microbial metabolism .
Comparación Con Compuestos Similares
Naphthalene-1-acetic acid: Similar structure but with a shorter acetic acid chain.
Naphthalene-2-carboxylic acid: Differing position of the carboxylic acid group on the naphthalene ring.
Naphthalene-1,4-dicarboxylic acid: Contains two carboxylic acid groups on the naphthalene ring.
Uniqueness: 7-Naphthalen-1-ylheptanoic acid is unique due to its longer heptanoic acid chain, which may confer distinct physical and chemical properties compared to its shorter-chain analogs. This structural variation can influence its solubility, reactivity, and biological activity, making it a valuable compound for specific applications .
Propiedades
Fórmula molecular |
C17H20O2 |
|---|---|
Peso molecular |
256.34 g/mol |
Nombre IUPAC |
7-naphthalen-1-ylheptanoic acid |
InChI |
InChI=1S/C17H20O2/c18-17(19)13-4-2-1-3-8-14-10-7-11-15-9-5-6-12-16(14)15/h5-7,9-12H,1-4,8,13H2,(H,18,19) |
Clave InChI |
OTYCUXCZGNDFQD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2CCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



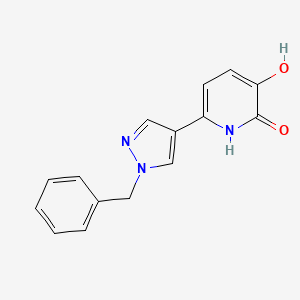
![{1-[(Benzyloxy)methyl]-4-iodo-1H-imidazol-5-yl}acetaldehyde](/img/structure/B13881726.png)
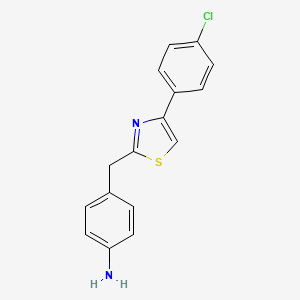
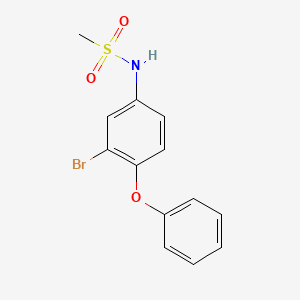
![2-[(3-Fluoropyridin-2-yl)amino]acetic acid](/img/structure/B13881735.png)
![3-Iodo-6-methylpyrrolo[2,3-c]pyridine](/img/structure/B13881738.png)
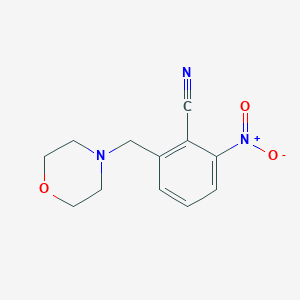
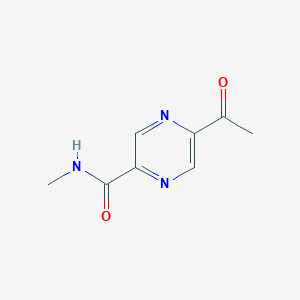
![Methyl 1-[(methylamino)carbonyl]piperidine-4-carboxylate](/img/structure/B13881757.png)
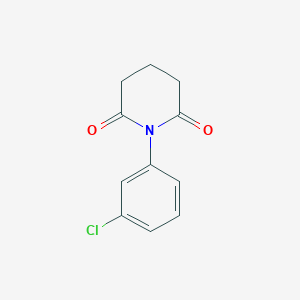
![4-[2-(2-Methoxyethoxy)ethylsulfonyl]-3-nitrobenzenesulfonamide](/img/structure/B13881760.png)
![N-[5-methyl-4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B13881761.png)
![Ethyl 4-[(2-chloro-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl)methylamino]butanoate](/img/structure/B13881765.png)
